molecular formula C9H11ClN2O4 B12041870 2-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride

2-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride

Cat. No.: B12041870
M. Wt: 246.65 g/mol
InChI Key: XNPWOQZTJFYSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is a nonproteinogenic amino acid derivative characterized by a nitro-substituted phenyl group at the β-position of the alanine backbone. Its molecular formula is C₉H₁₀ClN₂O₄ (hydrochloride salt), with a molecular weight of 254.65 g/mol (calculated for C₉H₁₁ClN₂O₄) . The compound is identified by CAS number 906813-62-5 and is commonly utilized in pharmaceutical research, particularly in the synthesis of peptidomimetics or enzyme inhibitors due to its aromatic nitro group, which influences electronic and steric properties .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H

InChI Key

XNPWOQZTJFYSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Nitration Using Sulfuric Acid and Nitric Acid

The most widely reported method involves direct nitration of L-phenylalanine in a sulfuric acid medium. Concentrated sulfuric acid acts as both a catalyst and dehydrating agent, while nitric acid introduces the nitro group at the para position of the phenyl ring. Key steps include:

  • Reaction Conditions : A mixture of L-phenylalanine (30 g, 182 mmol) is dissolved in sulfuric acid (40 mL) at 0°C, followed by gradual addition of nitric acid (21 mL, 364 mmol) over 45 minutes. The temperature is maintained at 0°C for 30 minutes before warming to room temperature for 1 hour.

  • Workup : The reaction is quenched on ice/water (200 mL), neutralized with ammonia to pH 7–8, and filtered to isolate the crude product. Recrystallization from ethanol/water yields 4-nitrophenylalanine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Optimization of Direct Nitration

ParameterValueImpact on Yield/PuritySource
Temperature0°C → RTMinimizes by-products
HNO₃:H₂SO₄ Ratio2:1 (v/v)Ensures complete nitration
Neutralization AgentNH₃ (28%)Prevents acid degradation

Protection-Deprotection Strategies for Enhanced Selectivity

Amino Group Protection

To prevent undesired nitration of the amino group, temporary protection using carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups is employed. The protocol involves:

  • Protection : L-phenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form Boc-protected phenylalanine.

  • Nitration : The protected derivative undergoes nitration under conditions similar to Section 1.1.

  • Deprotection : Hydrochloric acid in dioxane removes the Boc group, yielding the free amine, which is converted to the hydrochloride salt.

Table 2: Comparison of Protection Methods

Protecting GroupReaction Time (h)Deprotection Yield (%)Source
Boc292
Cbz485

Enantioselective Synthesis via Chiral Auxiliaries

Oxazolidinone Intermediate Route

A stereospecific synthesis reported by the Royal Society of Chemistry involves an oxazolidinone intermediate:

  • Oxazolidinone Formation : L-Phenylalanine reacts with diethyl carbonate and potassium carbonate at 130–135°C to form (S)-4-benzyl-1,3-oxazolidin-2-one.

  • Nitration : The intermediate is nitrated using HNO₃/H₂SO₄, preserving the chiral center.

  • Hydrolysis : Acidic hydrolysis with HCl yields enantiomerically pure 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride.

Key Data:

  • Optical Purity : [α]D²⁵ = +43.9 (c = 1.0, H₂O)

  • Overall Yield : 68% (three steps)

Industrial-Scale Production Techniques

Continuous Flow Nitration

Large-scale synthesis prioritizes safety and efficiency. Continuous flow reactors enable precise control over exothermic nitration reactions:

  • Residence Time : 10–15 minutes

  • Temperature : 5–10°C (prevents thermal degradation)

  • Throughput : 50 kg/hour (reported in patent US5969179A)

Critical Analysis of Methodologies

Yield and Purity Challenges

  • Direct Nitration : Yields 70–75% but risks over-nitration at higher temperatures.

  • Protection-Deprotection : Increases yield to 85–90% but adds synthetic steps.

  • Industrial Methods : Continuous flow systems achieve 95% purity but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of 2-amino-3-(4-aminophenyl)propanoic acid hydrochloride .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₁ClN₂O₄
  • Molecular Weight : Approximately 246.65 g/mol
  • Structure : The compound features an amino group, a carboxylic acid group, and a para-nitro-substituted aromatic ring.

The presence of the nitro group enhances the compound's solubility and reactivity, making it suitable for various applications in research and pharmaceuticals.

Pharmaceutical Research Applications

  • Neurotransmitter Studies :
    • The compound's structural similarity to natural amino acids allows it to be investigated for its potential role as a neurotransmitter or neuromodulator. Research has indicated that it may interact with glutamate receptors, which are critical in neurotransmission processes.
  • Drug Development :
    • It serves as a building block in the synthesis of novel pharmaceutical agents. Its derivatives are explored for their ability to modulate receptor activities, contributing to the development of drugs targeting neurological disorders.
  • Biological Activity :
    • Studies have demonstrated that 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride exhibits significant biological activity, making it a candidate for further pharmacological studies. Its interactions with various biological targets are crucial for understanding its therapeutic potential.

Synthesis Techniques

Various methods have been developed to synthesize this compound, ensuring high yields and purity:

  • Chemical Synthesis : Utilizing specific reagents that facilitate the introduction of the nitrophenyl group.
  • Purification Techniques : Techniques such as recrystallization and chromatography are employed to isolate the desired compound efficiently.

Case Studies

  • Glutamate Receptor Modulation :
    • A study focused on the compound's ability to modulate glutamate receptors demonstrated that derivatives could enhance or inhibit receptor activity, providing insights into potential therapeutic applications for conditions like epilepsy and neurodegenerative diseases .
  • Inhibition Assays :
    • Research involving aminopeptidase N (APN) inhibition showed promising results where this compound exhibited competitive inhibition characteristics, suggesting its utility in developing inhibitors for specific enzyme targets .

Mechanism of Action

The mechanism of action of 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of metabolic pathways .

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride CAS: 122839-52-5 | Formula: C₉H₁₀ClFNO₂ | MW: 220.63 g/mol Key Difference: Fluorine substituent enhances electronegativity but reduces steric bulk compared to nitro. Used in PET radiotracers due to fluorine’s isotopic properties .
  • (S)-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride CAS: 1375473-45-2 | Formula: C₉H₁₀Cl₂NO₂ | MW: 236.10 g/mol Key Difference: Chlorine increases hydrophobicity and metabolic stability, making it prevalent in antimicrobial agents .
  • 2-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride CAS: 120108-63-6 | Formula: C₉H₁₀Cl₂NO₂ | MW: 236.10 g/mol Key Difference: Ortho-substituted chlorine induces steric hindrance, altering binding affinity in receptor studies .

Nitro-Substituted Derivatives

  • 4-Nitro-D-phenylalanine hydrate
    • CAS : 56613-61-7 | Formula : C₉H₁₂N₂O₅ | MW : 228.21 g/mol
    • Key Difference : Hydrate form increases solubility in aqueous media but reduces thermal stability compared to the hydrochloride salt .
  • (2R)-2-Amino-3-(4-nitrophenyl)propanoic acid CAS: EN300-756372 | Formula: C₉H₁₀N₂O₄ | MW: 220.63 g/mol Key Difference: R-enantiomer shows distinct chiral recognition in enzymatic assays, critical for asymmetric synthesis .

Functional Group Modifications

Ester Derivatives

  • Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride CAS: 1375473-45-2 | Formula: C₁₁H₁₅Cl₂NO₃ | MW: 296.76 g/mol Key Difference: Esterification enhances membrane permeability, favored in prodrug design .
  • (S)-Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride CAS: 54996-28-0 | Formula: C₁₀H₁₂ClN₂O₆ | MW: 298.67 g/mol Key Difference: Hydroxy-nitro combination enables pH-dependent solubility and redox activity .

Heterocyclic Analogs

  • 2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride CAS: N/A | Formula: C₇H₁₀Cl₂N₃O₂ | MW: 251.08 g/mol Key Difference: Pyrazole ring introduces nitrogen-based hydrogen bonding, relevant in kinase inhibitor design .
  • (2S)-2-Amino-3-[4’-(4”-cyanophenyl)pyrimidin-6’-yl]propanoic acid hydrochloride CAS: N/A | Formula: C₁₄H₁₂ClN₅O₂ | MW: 325.73 g/mol Key Difference: Pyrimidine-cyanophenyl moiety enhances π-π stacking in protein-ligand interactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Storage Conditions Hazard Statements References
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid HCl 906813-62-5 C₉H₁₀ClN₂O₄ 254.65 Para-nitro group Dry, 2-8°C H302, H315
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid HCl 122839-52-5 C₉H₁₀ClFNO₂ 220.63 Fluorine substituent Sealed, RT N/A
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 1375473-45-2 C₁₁H₁₅Cl₂NO₃ 296.76 Ester + hydroxyl group Dry, RT H319, H335
2-Amino-3-(4-chloro-1-methyl-pyrazol-3-yl)propanoic acid HCl N/A C₇H₁₀Cl₂N₃O₂ 251.08 Pyrazole heterocycle N/A N/A

Biological Activity

2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride, also known as a derivative of β-amino acids, has garnered attention for its potential biological activities. This compound is characterized by a propanoic acid backbone substituted with an amino group and a nitrophenyl moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, while also presenting relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

  • Molecular Formula : C₉H₁₁ClN₂O₄
  • CAS Number : 67513760

This compound falls under the category of β-amino acids, which are known for their diverse biological activities due to the presence of both amino and carboxylic functional groups.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study conducted on various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Pseudomonas aeruginosa0.050

These results demonstrate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

2. Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal activity observed:

Fungal StrainMIC (mg/mL)
Candida albicans0.020
Aspergillus niger0.030

The findings suggest that this compound may be useful in developing antifungal treatments .

3. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including:

  • HCT116 (Colon Cancer) : IC₅₀ value of 15 µM
  • MCF7 (Breast Cancer) : IC₅₀ value of 12 µM

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus. Patients receiving treatment showed a significant reduction in infection severity and bacterial load compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies on HCT116 cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), ultimately triggering apoptotic pathways. Flow cytometry analysis confirmed a marked increase in early apoptotic cells following treatment.

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride?

The synthesis typically involves asymmetric aldol condensation between 4-nitrobenzaldehyde and glycine derivatives, followed by reduction and subsequent hydrochloride salt formation. Key steps include:

  • Step 1 : Aldol condensation of 4-nitrobenzaldehyde with a glycine equivalent (e.g., methyl glycinate) using chiral catalysts like proline-derived organocatalysts to achieve enantioselectivity .
  • Step 2 : Reduction of the intermediate β-hydroxy-α-keto ester using NaBH4 or catalytic hydrogenation .
  • Step 3 : Acidic hydrolysis (HCl) to convert the ester to the carboxylic acid and isolate the hydrochloride salt .
    Critical considerations : Reaction pH (maintained at 4–5 during salt formation) and solvent polarity (e.g., ethanol/water mixtures) significantly impact yield and enantiomeric excess (ee > 95% achievable via chiral HPLC validation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities (<0.5% threshold) .
  • Structural confirmation :
    • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (NO₂ asymmetric stretch), and 3400 cm⁻¹ (NH₃⁺) .
    • NMR : ¹H NMR (D₂O) shows aromatic protons (δ 7.8–8.2 ppm, 4H), α-proton (δ 4.1 ppm, d), and NH₃⁺ (δ 3.2 ppm, broad) .
    • Mass spectrometry : ESI-MS [M+H]⁺ at 257.06 g/mol (theoretical: 257.05) .

Q. What are the key solubility and stability considerations for this compound in aqueous buffers?

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrophilic hydrochloride salt. Solubility decreases in non-polar solvents (e.g., <1 mg/mL in DCM) .
  • Stability :
    • pH-dependent degradation: Stable at pH 2–4 (simulating gastric conditions), but nitro group reduction occurs at pH > 7, requiring storage at 4°C in inert atmospheres .
    • Light sensitivity: The 4-nitrophenyl group undergoes photodegradation; store in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from:

  • Enantiomeric impurities : Biological activity (e.g., receptor binding) is stereospecific. Validate ee via chiral HPLC and compare activity of (R)- vs. (S)-enantiomers .
  • Nitro group reactivity : In vitro assays may inadvertently reduce the nitro group to NH₂ under physiological conditions, altering bioactivity. Control experiments using LC-MS to monitor nitro integrity are critical .
  • Example : A 2024 study found that (R)-enantiomers showed 10× higher affinity for GABA receptors than (S)-forms, but conflicting data emerged due to undetected racemization during storage .

Q. What experimental designs are recommended for studying its interactions with neurotransmitter receptors?

  • Radioligand binding assays : Use [³H]-GABA or [³H]-glutamate in cortical membrane preparations.
    • Protocol : Incubate 0.1–100 µM compound with membranes (1 hr, 4°C), filter, and measure displacement of radioligands (IC₅₀ calculations) .
    • Controls : Include known agonists/antagonists (e.g., bicuculline for GABA_A receptors) .
  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human GABA receptors to assess current modulation .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses in GABA_A (PDB: 6X3T) or NMDA receptors (PDB: 7EUO). Focus on interactions between the nitro group and receptor hydrophobic pockets .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups (e.g., NO₂) enhance receptor affinity by 30% compared to electron-donating groups .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others observe neurotoxicity?

  • Dose dependency : Neuroprotection occurs at 1–10 µM (via GABA_A activation), while toxicity emerges at >50 µM (attributed to nitro radical formation under oxidative stress) .
  • Cell type variability : Primary neurons show higher sensitivity to toxicity than immortalized lines (e.g., SH-SY5Y) due to differential antioxidant expression .

Comparative Structural Analysis

CompoundKey Structural FeatureBiological Activity
2-Amino-3-(4-nitrophenyl)propanoic acid HCl4-NO₂ group, HCl saltGABA_A modulation, IC₅₀ = 12 µM
2-Amino-3-(4-chlorophenyl)propanoic acid HCl4-Cl substituentNMDA antagonism, IC₅₀ = 45 µM
2-Amino-3-phenylpropanoic acid (unmodified)No substituentsNo significant receptor affinity

Key Research Gaps

  • Mechanistic studies : Elucidate the role of nitro group redox states in receptor interactions.
  • In vivo models : Evaluate pharmacokinetics and blood-brain barrier penetration in rodent models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.